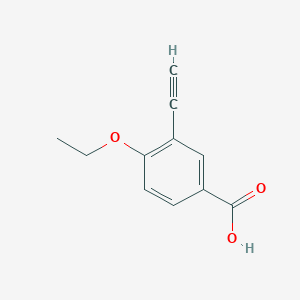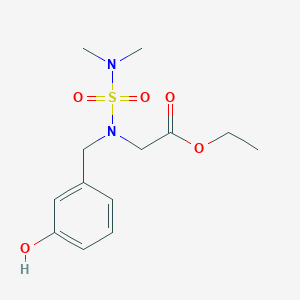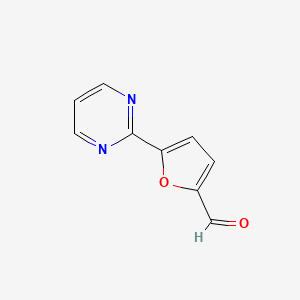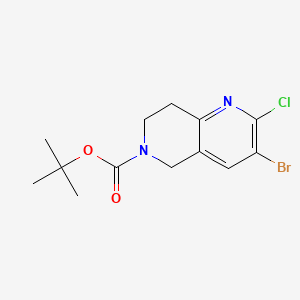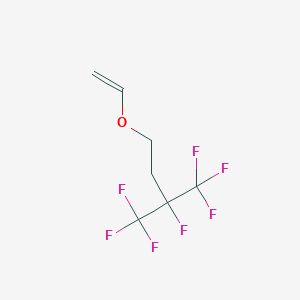
4-(Cyclopentylmethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopentylmethoxy)phenol is an organic compound with the molecular formula C12H16O2 It is a derivative of phenol, where the hydroxyl group is substituted with a cyclopentylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylmethoxy)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.
Industrial Production Methods: In industrial settings, the synthesis of substituted phenols, including this compound, often involves nucleophilic aromatic substitution of aryl halides, transition-metal catalyzed processes, and hydroxylation of benzene . These methods are optimized for large-scale production, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Cyclopentylmethoxy)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents such as potassium permanganate or chromium trioxide.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and bromination, are common for phenols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Substitution: Nitric acid, bromine water.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitrophenols, bromophenols.
Applications De Recherche Scientifique
4-(Cyclopentylmethoxy)phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Cyclopentylmethoxy)phenol involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
4-(Cyclopentylmethoxy)phenol can be compared with other phenolic compounds:
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
4-(cyclopentylmethoxy)phenol |
InChI |
InChI=1S/C12H16O2/c13-11-5-7-12(8-6-11)14-9-10-3-1-2-4-10/h5-8,10,13H,1-4,9H2 |
Clé InChI |
KYZZAMJFFXSECJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)COC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate](/img/structure/B12082761.png)
![7-Bromo-1,5-dihydro-3,6-dimethylimidazo[2,1-b]quinazolin-2(3H)-one](/img/structure/B12082773.png)
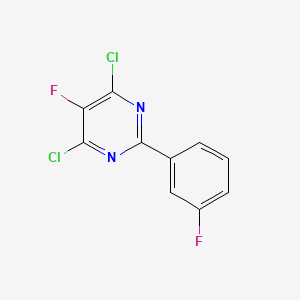
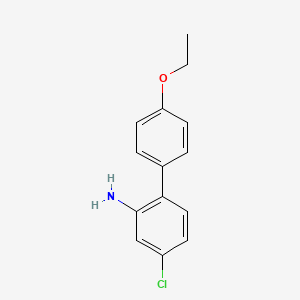
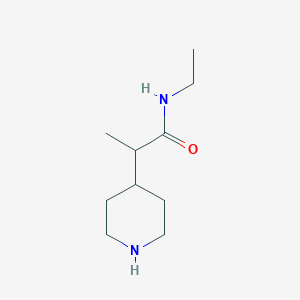
![Ethanol, 2-[(2-methylpropyl)sulfonyl]-](/img/structure/B12082781.png)


